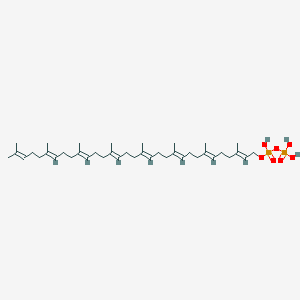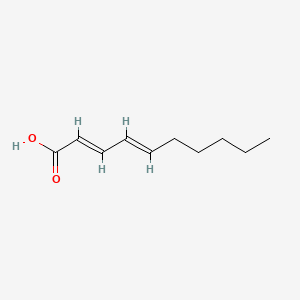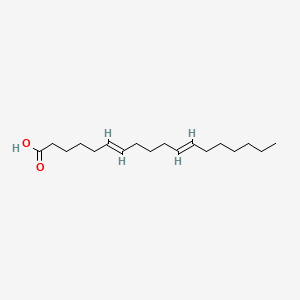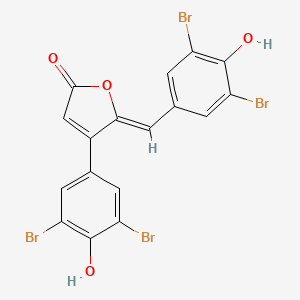
Morphothebaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8R)-13-methoxy-7-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,14-diol is an aporphine alkaloid.
Scientific Research Applications
Synthesis and Binding Studies
- Chemical Synthesis: Morphothebaine, derived from codeine, is used in the synthesis of various apomorphines. A study by Søndergaard et al. (2005) details the synthesis of 2-aryl substituted apomorphines from codeine. Morphothebaine, obtained through oxidation and acid-catalyzed rearrangement of codeine, plays a crucial role in this process.
- Receptor Affinity: The same study found that some derivatives, such as 2-(4-Hydroxyphenyl)-apomorphine, exhibit high affinity for dopamine D2 receptors, suggesting potential applications in neurological research and drug development.
Morphometrics and Morphogenesis
- Morphometrics: Morphometrics, the study of organism form variation, is an area where Morphothebaine-related research is applicable. For instance, a book titled "A Course in Morphometrics for Biologists" by Bookstein (2018) discusses how morphometrics combines knowledge from various fields, potentially including chemical influences like Morphothebaine.
- Morphogenesis Studies: Morphogenesis, the biological process that causes an organism to develop its shape, is another area where Morphothebaine research can contribute. For example, the work titled "Mechanisms of Morphogenesis" by Davies (2005) discusses how genetic programs are translated to generate shape, possibly influenced by chemical agents like Morphothebaine.
Other Applications
- Biomedical Research: Morphothebaine's derivatives and related compounds could be used in various biomedical applications. For instance, studies on cardiac morphometrics, as discussed by Litwin (2015), may benefit from understanding the effects of such compounds on organ shape and function.
properties
CAS RN |
478-53-5 |
|---|---|
Product Name |
Morphothebaine |
Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol |
InChI |
InChI=1S/C18H19NO3/c1-19-6-5-11-7-12(20)9-13-16(11)14(19)8-10-3-4-15(22-2)18(21)17(10)13/h3-4,7,9,14,20-21H,5-6,8H2,1-2H3/t14-/m1/s1 |
InChI Key |
LEWKYIVLAXKZAS-CQSZACIVSA-N |
Isomeric SMILES |
CN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)O)C(=C(C=C4)OC)O |
SMILES |
CN1CCC2=C3C1CC4=C(C3=CC(=C2)O)C(=C(C=C4)OC)O |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=CC(=C2)O)C(=C(C=C4)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 8-[2-(2-formyl-vinyl)-3-hydroxy-5-oxo-cyclopentyl]-octanoate](/img/structure/B1233289.png)


![(15E,17E,19E,21E)-23-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,27-pentahydroxy-9-oxo-11-propan-2-yl-10,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B1233298.png)

![5-[[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenoxy]methyl]furan-2-carboxylic acid](/img/structure/B1233301.png)
![(3S,4S,6S,8S,10R,12R,14R,16R,17Z,19Z,21Z,23Z,25Z,27S,28S)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one](/img/structure/B1233302.png)

![omega-[(Methylsulfinyl)alkyl]glucosinolate](/img/structure/B1233305.png)

![9-Borabicyclo[3.3.1]nonane](/img/structure/B1233307.png)